N,N-Diethyl-m-toluamide, commonly known as DEET, is a synthetic organic compound primarily used as an insect repellent. [] It is a yellow liquid with a faint characteristic odor. [] DEET is commonly used in various formulations, including lotions, sprays, and impregnated clothing, to repel insects like mosquitoes, ticks, fleas, and biting flies.
N,N-Diethyl-2-formyl-6-methoxybenzamide is classified as an amide, specifically a substituted benzamide. It features a formyl group (–CHO) and a methoxy group (–OCH₃) attached to a benzene ring. The compound is synthesized from derivatives of 2-methoxybenzoic acid and diethylamine. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis .
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide typically involves multiple steps:
N,N-Diethyl-2-formyl-6-methoxybenzamide has a complex molecular structure characterized by:
The molecular formula is C₁₄H₁₉N₁O₃, indicating its composition of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The presence of these functional groups contributes to its reactivity and solubility properties .
N,N-Diethyl-2-formyl-6-methoxybenzamide can undergo several types of chemical reactions:
The mechanism of action for N,N-Diethyl-2-formyl-6-methoxybenzamide largely depends on its specific applications in biological systems. It may interact with enzymes or receptors, potentially modulating their activity through:
N,N-Diethyl-2-formyl-6-methoxybenzamide has several scientific applications:
Its unique combination of functional groups makes it valuable for exploring new synthetic pathways and understanding biological interactions .
N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) represents an advanced medicinal chemistry scaffold integrating multiple bioisosteric elements and functional group orientations within a single molecular architecture. This benzamide derivative features a strategically positioned ortho-aldehyde group relative to the amide carbonyl, combined with a para-methoxy substituent, creating a stereoelectronically optimized framework for target engagement. With the molecular formula C₁₃H₁₇NO₃ and molecular weight of 235.28 g/mol, its structural complexity remains within drug-like space (MW < 500) while incorporating key pharmacophoric elements observed in bioactive molecules targeting infectious diseases and oncology pathways [2] [3]. The compound exemplifies contemporary molecular design strategies that leverage positional isomerism, electronic modulation, and conformational restraint to enhance target affinity and selectivity. Its SMILES notation (O=C(N(CC)CC)C1=C(OC)C=CC=C1C=O) encodes the critical spatial relationship between the formyl, methoxy, and diethylcarboxamide functionalities that define its three-dimensional pharmacophore [2]. As antimicrobial resistance and oncological target complexity escalate, such multifunctional scaffolds offer versatile platforms for addressing unmet therapeutic needs through rational structural optimization.
Table 1: Key Identifiers of N,N-Diethyl-2-formyl-6-methoxybenzamide
| Property | Value |
|---|---|
| CAS Registry Number | 70946-17-7 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES Notation | O=C(N(CC)CC)C1=C(OC)C=CC=C1C=O |
| Key Functional Groups | Ortho-formyl, para-methoxy, N,N-diethylamide |
The ortho-formyl benzamide configuration in N,N-diethyl-2-formyl-6-methoxybenzamide constitutes a privileged pharmacophore with demonstrated versatility across therapeutic domains. This structural motif provides three-dimensional complexity through intramolecular constraint between the aldehyde and adjacent amide carbonyl, creating a geometrically defined pocket for target engagement. The electron-deficient aldehyde functionality serves as a hydrogen bond acceptor and can participate in Schiff base formation with biological nucleophiles, while the spatially proximate amide offers complementary hydrogen bonding capacity [7]. This bifunctional capability enables simultaneous interaction with multiple residues in enzyme binding sites, as evidenced in related antimicrobial cinnamoyl amides where the α,β-unsaturated carbonyl system engages bacterial targets through covalent and non-covalent mechanisms [7].
The scaffold's bioisosteric potential is evidenced by structural analogs demonstrating significant bioactivity. When the ortho-formyl group in related benzamides was replaced with difluoromethyl moieties (as CF₂H), compounds retained significant hydrogen-bonding capacity while enhancing lipophilicity, yielding improved antibacterial profiles against Mycobacterium smegmatis (MIC = 8 µg/mL) without increased cytotoxicity [7]. This demonstrates the scaffold's tolerance for bioisosteric modification—a hallmark of privileged pharmacophores. Moreover, the planar benzamide core permits π-stacking interactions with aromatic residues in biological targets, a feature exploited in numerous bioactive N-substituted benzimidazole carboxamides where the benzimidazole nucleus intercalates with biomolecular targets [3].
The N,N-diethylamide moiety represents a strategic design element that profoundly influences the compound's physicochemical and pharmacological profile. The diethyl substitution confers significant lipophilicity enhancement compared to primary amides or carboxylic acid precursors, potentially improving membrane permeability. This modification follows established medicinal chemistry strategies where N,N-dialkylation of benzamides increases metabolic stability by blocking amide bond hydrolysis while maintaining hydrogen-bond accepting capability at the carbonyl oxygen [3]. The ethyl groups provide optimal steric bulk—sufficient to confer conformational effects without introducing excessive molecular weight. This balance is critical, as demonstrated in benzimidazole carboxamides where N-alkyl substituents like isobutyl and methyl significantly influenced antiproliferative and antioxidative activities [3].
The 6-methoxy substituent (equivalent to para-methoxy in the benzaldehyde numbering) delivers complementary electronic and steric effects. As a strong electron-donating group, it modulates the aromatic ring's electron density, potentially enhancing stability toward oxidative metabolism while influencing the electronic character of the ortho-formyl group. This positioning creates a regiochemical triad with the formyl and amide functionalities, enabling cooperative electronic effects. The methoxy group's role in bioactivity optimization is well-established in phenolic compounds where methoxylation enhances antioxidant capacity and metabolic stability compared to hydroxyl analogs [3]. Research on hydroxycinnamic acid derivatives confirms that methoxy substitution patterns significantly influence antimicrobial selectivity, with 4-methoxycinnamoyl amides showing preferential activity against mycobacterial species [7]. Furthermore, the methoxy group prevents formation of reactive o-quinone methides that could lead to undesired covalent binding or metabolic deactivation [7].
Table 2: Functional Group Contributions to Molecular Properties
| Structural Feature | Physicochemical Contribution | Biological Role |
|---|---|---|
| N,N-Diethylamide | Enhanced lipophilicity, metabolic stability | Membrane penetration, sustained exposure |
| 6-Methoxy substituent | Electron donation, metabolic resistance | Antioxidant potentiation, mycobacterial selectivity |
| Ortho-formyl group | Electrophilicity, hydrogen bond acceptance | Covalent target engagement, molecular recognition |
The development of N,N-diethyl-2-formyl-6-methoxybenzamide addresses three critical imperatives in contemporary drug discovery: overcoming multidrug resistance, achieving targeted selectivity, and optimizing pharmacokinetic profiles. The escalating crisis of antimicrobial resistance demands chemotypes with novel mechanisms of action, particularly against recalcitrant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis [4]. Narrow-spectrum antibiotics represent an underdeveloped therapeutic class that could minimize microbiome disruption and resistance development. Structural analogs of this benzamide scaffold have demonstrated promising selectivity against mycobacterial species, with difluoromethyl cinnamoyl amides exhibiting potent activity against M. smegmatis (MIC = 8 µg/mL) while showing negligible cytotoxicity against human HepG2 and A549 cells [7]. This selectivity profile aligns with the urgent need for pathogen-specific agents that spare commensal flora.
In oncology, the imperative centers on overcoming chemoresistance in proliferative disorders. Benzimidazole-bearing carboxamides structurally related to this benzamide scaffold have demonstrated potent antiproliferative activity against diverse cancer cell lines, including MCF-7 (breast adenocarcinoma, IC₅₀ = 1.2–5.3 µM) and HCT 116 (colorectal carcinoma, IC₅₀ = 3.7 µM) [3]. The scaffold's capacity to incorporate electron-withdrawing groups (e.g., cyano substituents) that enhance potency while maintaining selectivity presents opportunities for targeting resistance mechanisms. Additionally, the scaffold's modifiable sites offer solutions to pharmacokinetic limitations common to phenolic drugs, particularly rapid phase II metabolism (glucuronidation/sulfation) that restricts systemic exposure [7]. Strategic modifications like difluoromethyl replacement of phenolic hydroxyls or N,N-dialkylation of amides have demonstrated improved metabolic stability without compromising target engagement—a critical advancement for translating in vitro potency to in vivo efficacy.
Foundational research on structurally analogous compounds provides critical insights into the potential therapeutic value of N,N-diethyl-2-formyl-6-methoxybenzamide. Several key structural classes demonstrate the pharmacological relevance of this chemotype:
Antiproliferative Benzimidazole Carboxamides: N-Substituted benzimidazole-2-carboxamides bearing methoxy/hydroxy groups on the phenyl ring demonstrated significant anticancer activity. Particularly, derivative 10 (2-hydroxy-4-methoxy substituted with isobutyl chain) showed IC₅₀ = 2.2–4.4 µM across H460, HCT116, MCF-7, and HEK293 cell lines. The cyano-substituted derivative 11 exhibited exceptional potency against MCF-7 (IC₅₀ = 1.2 µM), establishing that electron-withdrawing groups on the benzimidazole nucleus enhance activity [3]. These findings validate the strategic incorporation of methoxy groups and N-alkyl substitution patterns analogous to the diethylamide moiety in our target compound.
Antibacterial N,2,6-Trisubstituted Benzimidazoles: Compounds featuring benzyl substituents at N-1 and aromatic groups at C-2 demonstrated dual antibacterial/antitumor activity. Specifically, derivatives 3k, 3l, 4c, 4g, and 4j showed potent activity against MSSA and MRSA (MIC = 4–16 μg/mL) while exhibiting cytotoxicity against HepG2, MDA-MB-231, MCF7, RMS, and C26 cancer cells (IC₅₀ = 2.39–10.95 μM) [4]. The study identified dihydrofolate reductase (DHFR) as a potential target, with compound 4c showing IC₅₀ = 2.35 μM against DHFR—highlighting the scaffold's capacity for dual targeting of infectious and proliferative disorders.
Bioisosteric Fluorinated Analogs: Difluoromethyl substitution at the 3'-position of 4'-methoxycinnamoyl amides significantly altered biological activity profiles. The N-isopropyl amide 11b and N-(2-phenylethyl) amide 11g demonstrated potent and selective activity against M. smegmatis (MIC = 8 μg/mL) with minimal cytotoxicity [7]. This exemplifies how strategic replacement of phenolic hydroxyls with lipophilic bioisosteres enhances selectivity while maintaining target engagement—a design principle applicable to optimizing our target benzamide scaffold.
Mannich Base Derivatives: While not directly structurally analogous, Mannich base chemistry provides valuable insights into bioactivity modulation through aminomethylation. Ketonic Mannich bases demonstrated cytotoxicity against prostate cancer (PC-3) cells 2.5–5.2 fold higher than 5-fluorouracil, while O-Mannich bases of phenytoin improved aqueous solubility 40–4000-fold [5] [6]. These precedents highlight how strategic nitrogen incorporation enhances drug-like properties—relevant to the diethylamino group in our target compound.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1